1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 1-allyl-1-phenylhydrazine with an appropriate nitro-substituted benzaldehyde. The reaction is usually carried out in the presence of acetic acid and water at elevated temperatures (around 100°C) to facilitate the condensation and subsequent sigmatropic rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-allyl-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the nitrophenyl group, resulting in different biological activities.
3-nitrophenyl-1,3-dihydro-2H-indol-2-one: Lacks the allyl group, affecting its reactivity and applications.
1-allyl-3-(4-nitrophenyl)imino-1,3-dihydro-2H-indol-2-one: Similar structure but with a different position of the nitro group, leading to variations in chemical and biological properties.
Uniqueness
1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the allyl and 3-nitrophenyl imino groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3-nitrophenyl)imino-1-prop-2-enylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-2-10-19-15-9-4-3-8-14(15)16(17(19)21)18-12-6-5-7-13(11-12)20(22)23/h2-9,11H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYABPIMVVESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC=C3)[N+](=O)[O-])C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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